(3-(苯磺酰基)吡咯烷-1-基)(1-(噻吩-2-基)环戊基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

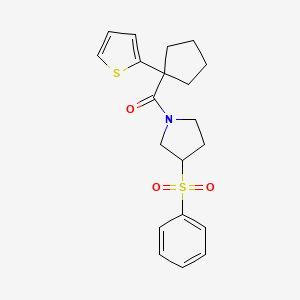

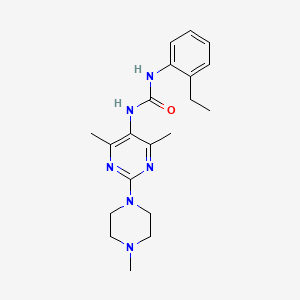

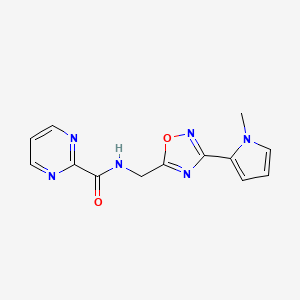

The compound appears to be a complex molecule that may be related to the field of organic chemistry and medicinal chemistry, given its structural features which include a pyrrolidine ring, a phenylsulfonyl group, and a thiophene ring. The presence of these functional groups suggests that the compound could be of interest in the synthesis of pharmaceuticals or as a lead compound in drug discovery.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in the literature. For instance, efficient methodologies for the synthesis of regioisomeric 3-pyrrolines have been developed, which involve the reaction of electron-deficient imines with sulfur-containing allenyl derivatives . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities with the 3-pyrrolines.

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrrolidine core, which is a five-membered nitrogen-containing ring. This core is substituted with a phenylsulfonyl group, indicative of potential electron-withdrawing properties, and a thiophene ring, known for its aromaticity and potential for π-π interactions. The cyclopentyl group attached to the methanone moiety could impart steric bulk to the molecule, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

The compound's reactivity could be influenced by the presence of the phenylsulfonyl and thiophene groups. For example, sulfonamides derived from amino acids have been shown to undergo rearrangement reactions to yield chiral pyrrolidin-3-ones . This suggests that the phenylsulfonyl group in the compound could participate in similar rearrangements or other reactions that exploit the sulfonyl group's reactivity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, we can infer from related structures that it may exhibit properties typical of aromatic sulfones and heterocyclic compounds. For instance, the presence of the phenylsulfonyl group could confer increased solubility in polar solvents, while the thiophene ring could contribute to the compound's electronic properties, potentially affecting its UV-Vis absorption characteristics.

科学研究应用

合成和化学性质

一项研究重点介绍了通过酰化和格氏反应合成新型化合物,从而产生具有强效抗雌激素活性的二氢萘异构体 (Jones 等人,1979 年)。另一项研究概述了对针对肿瘤细胞系的细胞毒性剂的发现,强调了结构活性关系在开发抗肿瘤剂中的重要性 (Hayakawa 等人,2004 年)。

生物筛选和活性

对源自 (2-羟苯基)(吡咯烷-1-基)甲酮的有机锡 (IV) 配合物的研究证明了其潜在的抗菌活性,表明其在药物开发中的应用 (Singh 等人,2016 年)。另一项研究深入研究了基于吡咯烷的迈克尔加成反应催化剂的合成,提供了对其立体选择性性质和有机合成潜力的见解 (Singh 等人,2013 年)。

光伏和发光应用

硼酸酯中间体的合成和表征已得到详细说明,说明了它们在具有特定光伏和发光特性的材料开发中的相关性 (Huang 等人,2021 年)。另一项研究探索了 1,3-二芳基化咪唑并[1,5-a]吡啶衍生物的合成,证明了它们作为具有大斯托克斯位移的低成本发射体的潜力,可用于发光材料 (Volpi 等人,2017 年)。

属性

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S2/c22-19(20(11-4-5-12-20)18-9-6-14-25-18)21-13-10-17(15-21)26(23,24)16-7-2-1-3-8-16/h1-3,6-9,14,17H,4-5,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWHLKVDPDRGRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Phenylsulfonyl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-((2-Ethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2506496.png)

![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)

![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)